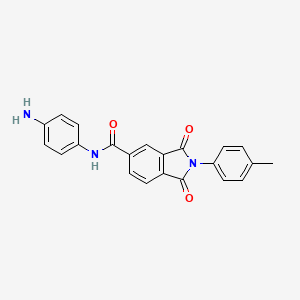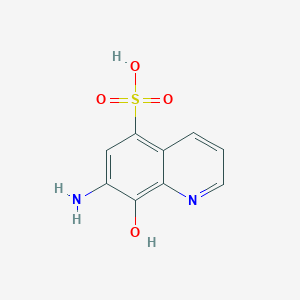![molecular formula C15H10ClN3O2 B7791315 (4Z)-2-(4-chlorophenyl)-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B7791315.png)
(4Z)-2-(4-chlorophenyl)-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as “(4Z)-2-(4-chlorophenyl)-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of the compound “(4Z)-2-(4-chlorophenyl)-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one” involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often involve the use of specific reagents, catalysts, and solvents to achieve the desired chemical transformation.
Industrial Production Methods
Industrial production of “this compound” may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency. The production process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
The compound “(4Z)-2-(4-chlorophenyl)-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one” can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
The compound “(4Z)-2-(4-chlorophenyl)-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be studied for its biological activity and interactions with biological molecules.
Medicine: Research may focus on its potential therapeutic effects and applications in drug development.
Industry: The compound may be utilized in industrial processes and the production of various products.
作用机制
The mechanism of action of “(4Z)-2-(4-chlorophenyl)-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. Understanding the molecular targets and pathways involved is crucial for elucidating its biological activity and potential therapeutic applications.
属性
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-6-4-10(5-7-11)14-19-12(15(20)21-14)9-18-13-3-1-2-8-17-13/h1-9H,(H,17,18)/b12-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDVOVCLTJRCFC-XFXZXTDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-(5-Methoxybenzo[D]oxazol-2-YL)phenyl)-3-methylbenzamide](/img/structure/B7791236.png)
![3-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B7791239.png)

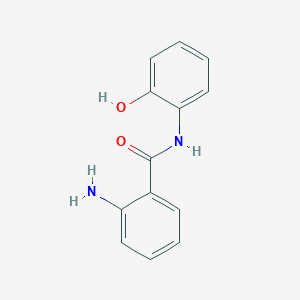

![(4Z)-2-(4-chlorophenyl)-4-[(4-methylanilino)methylidene]-1,3-oxazol-5-one](/img/structure/B7791267.png)
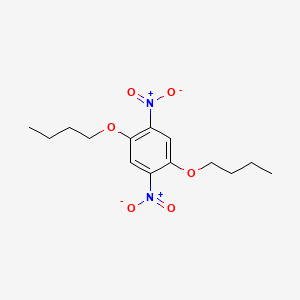
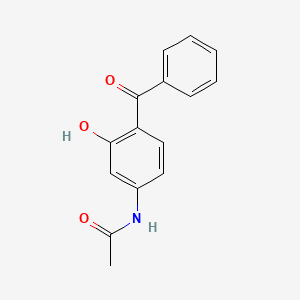
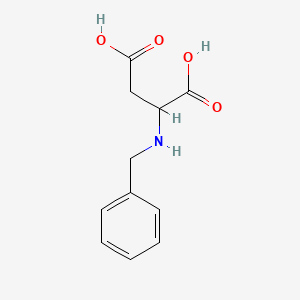
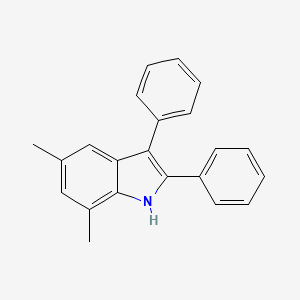
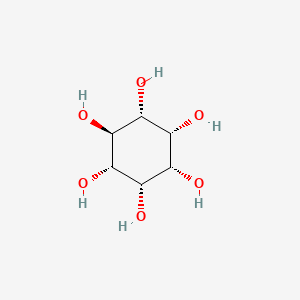
![1-[(Benzyloxy)carbonyl]-5-oxoproline](/img/structure/B7791320.png)
